Rucaparib camsylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Research on Efficacy in BRCA-mutant Cancers

Rucaparib camsylate has been extensively studied in the context of cancers harboring mutations in the BRCA1 and BRCA2 genes. These genes are essential for DNA repair, and mutations in them render cancer cells more reliant on PARP-mediated repair mechanisms.

- Ovarian Cancer: Rucaparib camsylate is approved for the treatment of recurrent ovarian cancer in patients with BRCA mutations. Clinical trials have shown promising results, with improved progression-free survival and overall survival compared to standard chemotherapy [].

- Breast Cancer: Research is ongoing to evaluate the efficacy of rucaparib camsylate in BRCA-mutant breast cancer. Early studies suggest potential benefits, particularly in patients with metastatic disease [].

Research on PARP inhibitor Resistance Mechanisms

Despite the initial success of PARP inhibitors like rucaparib camsylate, cancer cells can develop resistance over time. Scientific research is actively exploring the mechanisms of resistance to PARP inhibitors, with the goal of developing strategies to overcome them and improve treatment outcomes.

- Studies are investigating genetic alterations that can bypass the effects of PARP inhibition.

- The role of homologous recombination deficiency (HRD) restoration in resistance is being explored.

- Researchers are evaluating combination therapies with other drugs to target different vulnerabilities in cancer cells.

Rucaparib camsylate is a pharmaceutical compound classified as a poly(ADP-ribose) polymerase inhibitor, primarily used in oncology for treating recurrent ovarian and prostate cancer. It functions by inducing synthetic lethality in cancer cells that possess mutations in DNA repair pathways, particularly those involving the breast cancer gene 1 and 2 (BRCA1/2). The compound is administered orally and is known for its ability to inhibit the poly(ADP-ribose) polymerase enzyme, which plays a critical role in repairing single-strand breaks in DNA. By inhibiting this enzyme, rucaparib causes an accumulation of DNA damage, leading to cell death in cancerous tissues that cannot adequately repair themselves due to defective DNA repair mechanisms .

Rucaparib acts by competitively binding to the active site of PARP enzymes, thereby inhibiting their ability to repair DNA single-strand breaks. In cancer cells with dysfunctional BRCA1/2 genes, this inhibition leads to the accumulation of DNA damage, triggering cell death through a process called synthetic lethality [].

Rucaparib camsylate is generally well-tolerated, but common side effects include fatigue, nausea, and bone marrow suppression. It can also interact with other medications, so careful monitoring is necessary during treatment.

Data on specific toxicity:

- In a clinical trial, the median overall survival for patients with BRCA-mutant ovarian cancer treated with rucaparib was 63.8 months.

Hazards:

- Rucaparib camsylate is not flammable but should be handled with care following standard laboratory safety protocols.

- N-Demethylation: The removal of methyl groups from the nitrogen atoms in the molecular structure.

- N-Methylation: The addition of methyl groups to nitrogen atoms.

- Glucuronidation: A process where glucuronic acid is added to the compound, increasing its solubility for excretion.

The primary route of elimination involves renal excretion, where unchanged rucaparib accounts for a significant portion of the drug's excretion profile .

Rucaparib demonstrates significant biological activity as an anticancer agent. Its primary mechanism involves the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are crucial for DNA repair processes. The compound has been shown to have high binding affinity for these targets, with inhibitory constants of 0.8 nmol/L for PARP1 and 0.5 nmol/L for PARP2. This inhibition leads to:

- Accumulation of DNA Damage: Cells that rely on PARP for repair become overwhelmed with unrepaired DNA breaks.

- Cell Death: Cancer cells with mutations in BRCA genes are particularly sensitive to this accumulation, leading to synthetic lethality.

In clinical settings, rucaparib has been associated with various adverse effects such as anemia, thrombocytopenia, and fatigue .

The synthesis of rucaparib camsylate involves several steps that typically include:

- Formation of the Core Structure: The initial steps involve constructing the benzimidazole core through cyclization reactions.

- Incorporation of Functional Groups: Subsequent reactions introduce functional groups such as the fluorine atom and methanesulfonic acid moiety.

- Salt Formation: Rucaparib is synthesized as its camsylate salt to enhance its solubility and bioavailability.

The final product is usually obtained through crystallization processes that yield a white to pale yellow powder suitable for tablet formulation .

Rucaparib camsylate is primarily indicated for:

- Treatment of Recurrent Ovarian Cancer: It is used in patients who have received at least two prior chemotherapy regimens.

- Maintenance Therapy: Following response to platinum-based chemotherapy in patients with BRCA mutations.

- Prostate Cancer: It has also been approved for certain cases of metastatic castration-resistant prostate cancer.

The drug has received various designations from regulatory bodies including Breakthrough Therapy designation by the FDA due to its significant clinical benefits .

Rucaparib has been studied extensively for its drug-drug interactions. Key findings include:

- Cytochrome P450 Interactions: Rucaparib can influence the metabolism of drugs that are substrates of CYP1A2, CYP3A, CYP2C9, and CYP2C19. Co-administration may necessitate dosage adjustments for these medications due to increased systemic exposure .

- Impact on Other Anticancer Agents: Studies indicate that rucaparib may enhance or diminish the effects of other chemotherapeutic agents when used concurrently.

Monitoring and managing these interactions are critical in clinical practice to mitigate potential adverse effects .

Rucaparib camsylate belongs to a class of drugs known as poly(ADP-ribose) polymerase inhibitors. Other notable compounds in this class include:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Olaparib | Inhibits PARP1 and PARP2 | First-in-class PARP inhibitor; approved for BRCA-mutated cancers |

| Niraparib | Inhibits PARP1 and PARP2 | Has a broader indication including non-BRCA mutated cancers |

| Talazoparib | Inhibits PARP1 and PARP2 | Exhibits stronger potency against PARP enzymes |

Uniqueness of Rucaparib

Rucaparib is unique due to its specific formulation as camsylate salt which enhances its pharmacokinetic properties. Its distinct binding affinity profile allows it to effectively target tumors with specific genetic mutations while having a manageable safety profile compared to other inhibitors .

Rucaparib camsylate represents a significant advancement in pharmaceutical salt formation, combining the poly(adenosine diphosphate-ribose) polymerase inhibitor rucaparib with camphorsulfonic acid to create a crystalline salt form with enhanced pharmaceutical properties [1] [2]. This compound has emerged as a critical therapeutic agent in oncology, with its chemical characteristics playing a fundamental role in its clinical efficacy and formulation development [3] [4].

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

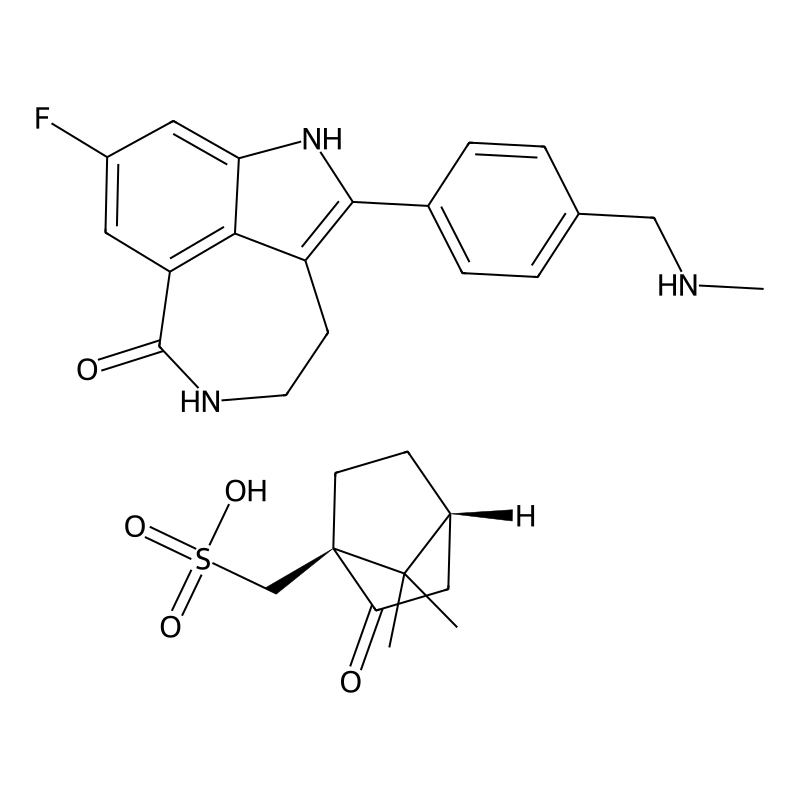

Rucaparib camsylate possesses the molecular formula C29H34FN3O5S, with a molecular weight of 555.67 Daltons [1] [2]. The compound represents a 1:1 salt formation between rucaparib free base (C19H18FN3O) and camphorsulfonic acid (C10H16O4S) [5] [7].

The International Union of Pure and Applied Chemistry nomenclature for rucaparib camsylate is systematically defined as 6-fluoro-2-{4-[(methylamino)methyl]phenyl}-3,10-diazatricyclo[6.4.1.0^{4,13}]trideca-1,4,6,8(13)-tetraen-9-one; [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonic acid [2] [8]. This nomenclature reflects the complex tricyclic structure of the rucaparib component combined with the chiral camphorsulfonic acid moiety [3] [8].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H34FN3O5S | [1] [2] |

| Molecular Weight | 555.67 Da | [1] [2] |

| Monoisotopic Mass | 555.220320544 Da | [2] [8] |

| Chemical Abstracts Service Number | 1859053-21-6 | [1] [8] |

| International Union of Pure and Applied Chemistry Key | INBJJAFXHQQSRW-STOWLHSFSA-N | [2] [8] |

The structural identity is further characterized by its Simplified Molecular Input Line Entry System notation: CC1(C)[C@@H]2CC[C@@]1(CS(O)(=O)=O)C(=O)C2.CNCC1=CC=C(C=C1)C1=C2CCNC(=O)C3=C2C(N1)=CC(F)=C3 [8] [9]. This notation captures the stereochemical configuration essential for the compound's biological activity and pharmaceutical properties [2] [3].

Crystal Structure Analysis and Polymorphism Studies

Rucaparib camsylate exhibits distinct polymorphic behavior with three characterized crystalline forms designated as Form A, Form B, and Form C [6] [12]. Powder X-ray diffraction analysis has been instrumental in identifying and characterizing these polymorphic variants, with each form displaying unique diffraction patterns that serve as fingerprints for identification [6] [12].

Form A represents the most thermodynamically stable polymorph under standard conditions, characterized by powder X-ray diffraction peaks at 12.2±0.2°, 14.8±0.2°, and 22.4±0.2° 2θ [6] [18]. This form demonstrates exceptional physical stability and non-hygroscopic properties, making it particularly suitable for pharmaceutical formulation development [6] [18]. The crystal structure of Form A exhibits a high melting point and resistance to polymorphic transformation under normal storage conditions [6] [18].

Form B exists as a temperature-dependent polymorph that undergoes reversible conversion with Form A within the temperature range of 128 to 140°C [6] [18]. Below 128°C, Form B spontaneously converts to Form A, indicating that Form B represents a high-temperature modification that is not stable under typical pharmaceutical storage or therapeutic conditions [6] [18]. This thermal behavior has significant implications for processing and manufacturing protocols [6] [18].

| Polymorphic Form | Characteristic Peaks (2θ) | Thermal Behavior | Stability |

|---|---|---|---|

| Form A | 12.2±0.2°, 14.8±0.2°, 22.4±0.2° | Stable to 128°C | High stability, non-hygroscopic |

| Form B | Alternative pattern | Converts to Form A below 128°C | Temperature-dependent |

| Form C | No peak at 22.4±0.2° | Converts to Form A in solution | Metastable, anhydrous |

Form C constitutes an anhydrous metastable polymorph that readily undergoes solvent-mediated transformation to Form A [6] [18]. While Form C maintains anhydrous properties beneficial for solid formulations, its tendency to convert to the more stable Form A ensures that pharmaceutical preparations ultimately contain the most stable crystalline form [6] [18]. This polymorphic interconversion behavior enhances the overall stability profile of rucaparib camsylate formulations [6] [18].

The limited polymorphism of rucaparib camsylate, combined with the predictable relationships between the three forms, contributes significantly to its pharmaceutical development advantages [6] [18]. The absence of hydrated forms and the controlled polymorphic landscape facilitate consistent manufacturing processes and product quality assurance [6] [18].

Stereochemical Considerations in S-Camsylate Configuration

The stereochemical configuration of rucaparib camsylate is fundamentally determined by the chiral camphorsulfonic acid component, specifically the (1S,4R)-configuration of the camphor-derived sulfonic acid [10] [13]. This stereochemical arrangement plays a crucial role in defining the crystalline packing, physical properties, and pharmaceutical performance of the salt form [10] [13].

Camphorsulfonic acid exists in two enantiomeric forms: (1S,4R)-(+)-camphorsulfonic acid and (1R,4S)-(-)-camphorsulfonic acid [13] [25]. The commercial rucaparib camsylate utilizes the (1S,4R)-configuration, which is derived from naturally occurring (+)-camphor [10] [13]. This specific stereochemical configuration influences the crystal lattice formation and contributes to the observed polymorphic behavior [13] [25].

The S-camsylate configuration provides several advantageous properties compared to the racemic or R-camsylate alternatives [6] [25]. The stereochemically pure (1S,4R)-camphorsulfonic acid promotes more ordered crystal packing, resulting in enhanced physical stability and reduced hygroscopicity [6] [25]. These properties are particularly important for pharmaceutical development, where consistent physical characteristics are essential for formulation reliability [25] [35].

| Stereochemical Property | S-Camsylate | Characteristics |

|---|---|---|

| Configuration | (1S,4R) | Enhanced crystal packing |

| Hygroscopicity | Low | <2% weight gain at 95% relative humidity |

| Polymorphic Stability | High | Predictable form relationships |

| Crystal Quality | Excellent | High crystallinity achievable |

The stereochemical purity of the S-camsylate configuration contributes to the reproducible crystallization behavior observed during pharmaceutical manufacturing [6] [25]. The chiral environment provided by the (1S,4R)-camphorsulfonic acid facilitates controlled nucleation and growth processes, resulting in consistent crystal morphology and size distribution [25] [42]. This stereochemical control is particularly valuable for continuous manufacturing processes where polymorphic consistency is critical [42] [46].

Comparative Analysis of Salt Forms (Camsylate vs. Phosphate)

The selection of camsylate over phosphate as the preferred salt form for rucaparib represents a strategic pharmaceutical development decision based on comprehensive evaluation of physicochemical properties, stability characteristics, and formulation advantages [11] [17] [18]. This comparative analysis reveals significant differences between these two salt forms that ultimately favor the camsylate variant for clinical development [11] [17] [18].

Rucaparib phosphate, while representing an alternative salt form with the molecular formula C19H18FN3O·H3PO4 and molecular weight of 421.4 Daltons, exhibits several disadvantageous characteristics compared to the camsylate salt [15] [17]. The phosphate salt demonstrates extensive polymorphism with six identified crystalline forms and one amorphous form, creating significant challenges for pharmaceutical development and manufacturing consistency [18] [31].

The hygroscopicity profiles of the two salt forms differ substantially, with rucaparib camsylate demonstrating superior moisture resistance [6] [18]. The camsylate salt exhibits weight gains of less than 2% at 95% relative humidity, while phosphate salts generally show higher moisture uptake due to their ionic nature [6] [33] [35]. This reduced hygroscopicity of the camsylate form contributes to enhanced chemical stability and extended shelf life under various environmental conditions [6] [35].

| Property | Rucaparib Camsylate | Rucaparib Phosphate |

|---|---|---|

| Molecular Weight | 555.67 Da | 421.4 Da |

| Polymorphic Forms | 3 (controlled relationships) | 6 crystalline + 1 amorphous |

| Hygroscopicity | <2% at 95% relative humidity | Higher moisture uptake |

| Hydrate Formation | No hydrates observed | 3 hydrated forms identified |

| Polymorphic Stability | High stability, predictable | Prone to instability |

The polymorphic stability comparison reveals a clear advantage for rucaparib camsylate [6] [18]. While the phosphate salt suffers from polymorphic instability with three hydrated forms and unpredictable phase transitions, the camsylate salt maintains a controlled polymorphic landscape with predictable form relationships [6] [18]. This stability advantage translates directly into more reliable manufacturing processes and consistent product quality [6] [18].

Crystallization behavior also differs significantly between the two salt forms [11] [18]. Rucaparib camsylate demonstrates enhanced solubility compared to the commercial camsylate salt while maintaining favorable crystallization kinetics [11]. The dicarboxylic acid salts related to camsylate, such as adipic acid and pimelic acid salts, show significantly enhanced solubility without sacrificing hygroscopicity and physical stability [11]. These findings suggest that the camsylate framework provides a superior foundation for salt development compared to the phosphate alternative [11] [18].

The synthesis of rucaparib has evolved significantly from early developmental routes to more efficient industrial processes. Current literature describes several distinct synthetic approaches, each offering different advantages in terms of yield, scalability, and cost-effectiveness [1] [2] [3] [4].

Cyanide-Catalyzed Imino-Stetter Reaction Route

Second-Generation Heck Reaction Pathway

Scalable Industrial Synthesis

The most recent scalable synthesis approach employs methyl 5-fluoro-2-methyl-3-nitrobenzoate and 4-cyanobenzaldehyde as starting materials [2] [4]. This route features conversion of the nitrobenzoate to a 2-aminocinnamonitrile derivative, followed by imino-Stetter reaction with 4-cyanobenzaldehyde to yield trisubstituted indole-3-acetonitrile [4]. Reduction of both nitriles, followed by azepinone scaffold construction and selective monomethylation, completes the rucaparib synthesis [4]. This synthetic route emphasizes the use of inexpensive starting materials, scalability, and ease of purification through recrystallization [2] [4].

Salt Formation Mechanisms with Camphorsulfonic Acid

The formation of rucaparib camsylate involves a well-defined acid-base reaction between the basic nitrogen centers of rucaparib and the sulfonic acid functionality of camphorsulfonic acid [5] [6]. The chemical formula of the resulting salt is C19H18FN3O⋅C10H16O4S, indicating a 1:1 stoichiometric relationship between the drug substance and the acid [7] [5].

Proton Transfer Mechanism

The salt formation process initiates with proton transfer from the sulfonic acid group of camphorsulfonic acid to the methylamino nitrogen of rucaparib [5] [6]. This acid-base reaction results in the formation of a protonated rucaparib cation and a camsylate anion. The reaction occurs readily under ambient conditions due to the strong acidic nature of sulfonic acids and the basic character of the tertiary amine functionality in rucaparib [6].

Ion Pair Formation and Crystallization

Following proton transfer, electrostatic attraction between the positively charged rucaparib cation and the negatively charged camsylate anion leads to ion pair formation [8]. These ion pairs organize into ordered crystal lattice structures through hydrogen bonding and van der Waals interactions. The crystallization process can be controlled through various parameters including temperature, solvent choice, supersaturation levels, and the presence of nucleation sites [9] [10].

Solvent-Mediated Crystallization Processes

Several crystallization methods have been developed for rucaparib camsylate production. One documented approach involves dissolving rucaparib camsylate in diethyl oxalate, followed by anti-solvent addition to induce crystallization [9] [10]. Alternative methods employ various solvent systems including alcohols such as methanol, ethanol, isopropanol, and butanol for controlled precipitation [11]. The choice of solvent system significantly influences the resulting crystalline form and particle characteristics [12].

Process Optimization for Crystalline Form A Production

Crystalline Form A of rucaparib S-camsylate represents the thermodynamically most stable polymorph and serves as the commercial form used in Rubraca tablets [13] [12]. Process optimization efforts focus on ensuring consistent production of this specific crystalline form while avoiding formation of other polymorphic variants [13].

Thermodynamic Stability Characteristics

Form A demonstrates superior stability compared to other identified polymorphs of rucaparib camsylate [13]. The crystalline form exhibits non-hygroscopic properties, remains anhydrous under normal storage conditions, and shows high solubility characteristics that support rapid dissolution [13]. These properties make Form A particularly suitable for solid oral dosage form development [13] [12].

Controlled Crystallization Parameters

Production of Form A requires careful control of crystallization conditions to prevent formation of alternative polymorphic forms [13] [12]. Form B, which exists only at elevated temperatures between 128-140°C, converts reversibly to Form A at lower temperatures [13]. Form C, an anhydrous polymorph, readily converts to Form A in solvent-mediated systems [13]. Process optimization therefore focuses on maintaining conditions that favor Form A nucleation and growth while suppressing alternative polymorph formation [12].

Seeding and Process Monitoring

Industrial production of Form A benefits from seeding crystallization with authentic Form A crystals to ensure consistent polymorph selection [12]. Process monitoring through techniques such as powder X-ray diffraction enables real-time confirmation of the desired crystalline form during production [13] [12]. Temperature programming and controlled cooling rates further enhance the reproducibility of Form A crystallization [12].

Industrial-Scale Manufacturing Challenges and Solutions

The commercial production of rucaparib camsylate faces several significant challenges that require specialized solutions and infrastructure investments [14] [15].

High Containment Manufacturing Requirements

Rucaparib camsylate classification as a highly potent active pharmaceutical ingredient necessitates specialized containment facilities during manufacturing [14]. Lonza constructed a dedicated production train at their Visp site in Switzerland specifically for rucaparib manufacturing, incorporating 20 years of experience in commercial-scale, high-containment manufacturing [14]. The facility features extensive automation and on-line analytical monitoring designed to enable real-time release testing [14].

Scale-Up from Development to Commercial Production

The transition from laboratory-scale synthesis to commercial manufacturing presented significant challenges in maintaining product quality and process efficiency [16] [15]. Current industrial routes achieve only 5.2% overall yield, substantially lower than laboratory-optimized routes that demonstrate 59% efficiency [1] [3]. This yield discrepancy necessitates development of improved synthetic methodologies for cost-effective commercial production [4].

Process Robustness and Quality Control

Implementation of Quality by Design principles has become essential for ensuring robust manufacturing processes [17]. The development of multiple synthetic routes provides manufacturing flexibility and supply security [15]. Lonza's manufacturing approach during construction of the dedicated facility involved producing rucaparib in existing production trains, providing uninterrupted access to capacity during the transition period [14].

Environmental and Regulatory Compliance

Manufacturing processes must address environmental impact through solvent recovery systems and waste minimization strategies [18]. The development of alternative synthetic routes that avoid hazardous reagents such as nitric acid and sulfuric acid contributes to safer production environments [18]. Green chemistry approaches and solvent recycling programs help reduce the environmental footprint of commercial manufacturing [19].

Patent Landscape Analysis of Synthesis Methodologies

The patent landscape surrounding rucaparib synthesis methodologies reveals a complex intellectual property environment with multiple stakeholders pursuing various protection strategies [20] [21].

Core Compound and Early Patent Protection

The foundational patent protection for rucaparib as a PARP inhibitor compound was established through early filings that claimed the basic chemical structure and therapeutic applications [21]. The core compound patent, filed in 2000, provided initial protection but expired in 2020, opening opportunities for generic development [21]. This patent established rucaparib as a potent poly(ADP-ribosyl) transferase inhibitor for treating cancer and improving therapeutic outcomes in stroke, head trauma, and neurodegenerative diseases [21].

Salt Form and Crystalline Form Patents

Subsequent patent filings focused on specific salt forms and crystalline polymorphs to extend intellectual property protection [20] [22]. European Patent 2534153, covering crystalline forms of rucaparib camsylate including Form A, received confirmation of patent protection until at least 2031 following successful defense in opposition proceedings [22]. The European Patent Office upheld claims based on the inventiveness of the crystalline forms and their constellation of unexpected properties [22].

Formulation and Manufacturing Process Patents

Patent protection extends to specific formulation technologies and manufacturing processes [23] [24]. United States Patents 9987285 and 10130636 cover high-dosage strength tablet formulations with expiration in 2035 [24]. These patents protect methods of treating cancer with commercial Rubraca products, including all commercial dosage strengths of 200, 250, and 300 mg [24].

Alternative Synthesis Route Patents

Multiple patent applications from various organizations describe alternative synthesis methodologies [21]. Chinese patent CN109575035B discloses preparation methods for rucaparib intermediates that avoid nitration reactions and reduce environmental impact [18] [21]. Additional patents from companies such as Shijiazhuang Jiuzheng Biotechnology and Jiangsu Hengrui Pharmaceutical describe novel intermediate preparation methods and combination therapies [21].

Competitive Patent Landscape

The patent landscape includes 235 patent family members across 43 countries, indicating substantial global intellectual property coverage [20]. Patent litigation has occurred in four cases, demonstrating strong interest in generic launch opportunities [20]. Analysis suggests that 63% of patent challenges favor generic challengers, with 54% of successful challengers proceeding to prompt generic drug launches [20]. The earliest projected date for generic entry is August 17, 2035, though this timeline may change due to patent challenges or licensing agreements [20].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Drug Indication

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients